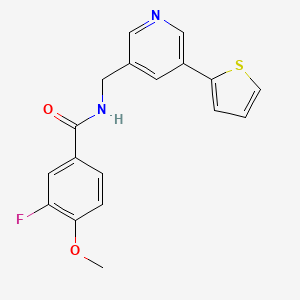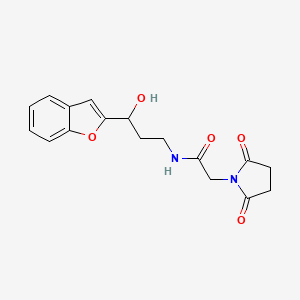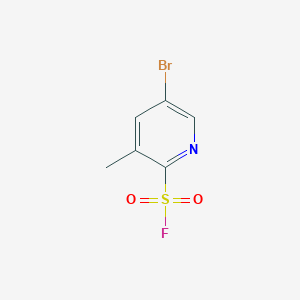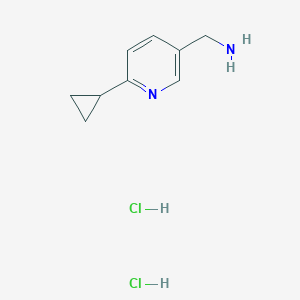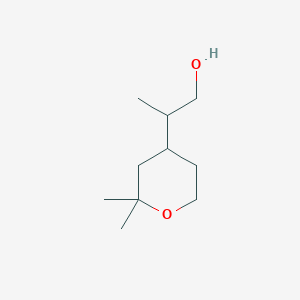
2-(2,2-Dimethyloxan-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethyloxan-4-yl)propan-1-ol, also known as tetramethylene glycol or TMG, is an organic compound with the molecular formula C7H16O2. It is a colorless, odorless, and viscous liquid that is soluble in water and many organic solvents. TMG has been widely used in scientific research due to its unique properties and versatile applications.
作用機序
TMG has been shown to act as a hydrogen bond acceptor and a hydrogen bond donor. It can form hydrogen bonds with water molecules and other polar solvents, which can stabilize proteins and other biomolecules. TMG can also form hydrogen bonds with functional groups in organic compounds, which can enhance their solubility and reactivity.
Biochemical and Physiological Effects
TMG has been shown to have various biochemical and physiological effects, including the modulation of protein function, the enhancement of enzyme activity, and the improvement of cell membrane stability. TMG has been shown to increase the solubility and stability of proteins, which can improve their function and activity. TMG has also been shown to enhance the activity of various enzymes, such as alcohol dehydrogenase, lactate dehydrogenase, and cytochrome P450. Moreover, TMG has been shown to improve the stability of cell membranes, which can protect cells from damage and improve their function.
実験室実験の利点と制限
TMG has several advantages for lab experiments, including its high solubility in water and many organic solvents, its ability to stabilize proteins and enzymes, and its low toxicity. However, TMG also has some limitations, including its high viscosity, which can interfere with some experiments, and its tendency to form complexes with metal ions, which can affect the activity of some enzymes.
将来の方向性
There are several future directions for the use of TMG in scientific research. One potential application is the use of TMG as a stabilizer for vaccines and other biologics. TMG has been shown to enhance the stability and immunogenicity of some vaccines, and further research in this area could lead to the development of more effective and stable vaccines. Another potential application is the use of TMG as a reagent in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. TMG has been shown to be a versatile reagent for various organic reactions, and further research in this area could lead to the discovery of new compounds with useful properties. Additionally, TMG could be used as a solvent and stabilizer for the production of biofuels and other renewable energy sources. TMG has been shown to be effective in the production of biodiesel and other biofuels, and further research in this area could lead to the development of more sustainable and environmentally-friendly energy sources.
合成法
TMG can be synthesized through a variety of methods, including the reaction of tetrahydrofuran with formaldehyde in the presence of a catalyst, the reaction of 1,3-propanediol with formaldehyde, and the reaction of tetrahydrofuran with acrolein. The most commonly used method is the reaction of tetrahydrofuran with formaldehyde in the presence of a strong acid catalyst, which yields TMG as the main product.
科学的研究の応用
TMG has been extensively used in scientific research as a solvent, a reagent, and a stabilizer. It has been used as a solvent for various organic compounds, including steroids, alkaloids, and terpenes. TMG has also been used as a reagent in the synthesis of various organic compounds, such as amino acids, esters, and ethers. Moreover, TMG has been used as a stabilizer for proteins, enzymes, and other biomolecules.
特性
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYSAWVISQXUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

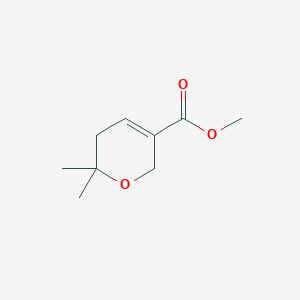
![4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride](/img/structure/B2451790.png)
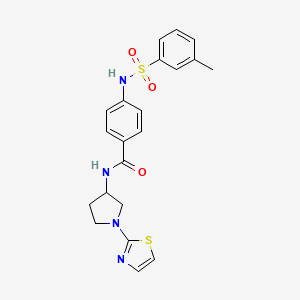
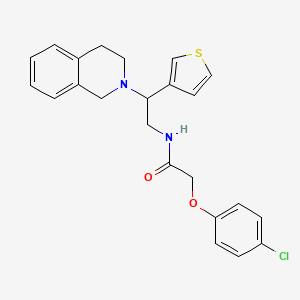
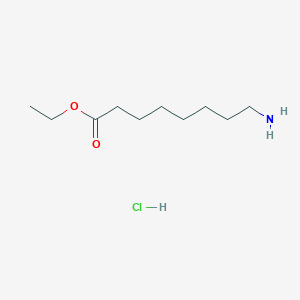
![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)

